molecular formula C12H11N3OS2 B10813771 N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

Cat. No.: B10813771
M. Wt: 277.4 g/mol
InChI Key: NCBSEFLBPQTPAA-UHFFFAOYSA-N
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Description

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of proteins that promote cell survival .

Comparison with Similar Compounds

N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide can be compared with other thiourea derivatives such as:

  • N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
  • N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
  • N-(Allylcarbamothioyl)thiophene-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. For instance, the presence of different substituents on the pyridine ring can alter the compound’s ability to form metal complexes or interact with biological targets .

Properties

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

NCBSEFLBPQTPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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